tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate is unique due to its cyclopropylcarbamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRMBMUQBBAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640709 | |
Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016743-04-6 | |
Record name | tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.